molecular formula C28H24FN7O2 B11932302 Lirafugratinib CAS No. 2549174-42-5

Lirafugratinib

Cat. No.: B11932302
CAS No.: 2549174-42-5
M. Wt: 509.5 g/mol
InChI Key: XOQVZSSDIQQUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lirafugratinib involves multiple steps, starting with the preparation of the pyrrolo-pyrimidine core. This core is then functionalized with various substituents to achieve the desired selectivity and potency. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lirafugratinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .

Scientific Research Applications

Lirafugratinib has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

Lirafugratinib exerts its effects by selectively inhibiting FGFR2, a receptor tyrosine kinase involved in cell proliferation and survival. The compound binds irreversibly to the ATP-binding site of FGFR2, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in FGFR2-driven tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lirafugratinib

This compound stands out due to its high selectivity for FGFR2 over other FGFR family members, such as FGFR1 and FGFR4. This selectivity minimizes off-target effects, such as hyperphosphatemia and diarrhea, which are common with other FGFR inhibitors .

Properties

CAS No.

2549174-42-5

Molecular Formula

C28H24FN7O2

Molecular Weight

509.5 g/mol

IUPAC Name

N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33)

InChI Key

XOQVZSSDIQQUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.